molecular formula C16H22N2O4 B7917337 4-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester

4-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917337
M. Wt: 306.36 g/mol
InChI Key: PZHKIGKSAIUXRA-UHFFFAOYSA-N
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Description

4-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS: 1353975-42-4) is a piperidine-based compound featuring a benzyl ester group at the 1-position and a carboxymethyl-methyl-amino substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₇H₂₄N₂O₄, with a molecular weight of 320.4 g/mol . Key physicochemical properties include:

  • XLogP3: -0.3 (indicating moderate hydrophilicity)
  • Hydrogen Bond Donor/Acceptor Count: 1/5
  • Rotatable Bonds: 7 (indicating conformational flexibility) .

This compound is often utilized as an intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting receptors or enzymes .

Properties

IUPAC Name

2-[methyl-(1-phenylmethoxycarbonylpiperidin-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-17(11-15(19)20)14-7-9-18(10-8-14)16(21)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHKIGKSAIUXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester is a synthetic compound with a complex molecular structure that includes a piperidine ring, carboxymethyl, and benzyl ester functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₂N₂O₄, with a molecular weight of 306.36 g/mol. The structural characteristics contribute to its reactivity and biological interactions.

PropertyDetails
Molecular FormulaC₁₆H₂₂N₂O₄
Molecular Weight306.36 g/mol
Functional GroupsPiperidine, Carboxymethyl, Benzyl Ester

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors. The piperidine ring is known for its pharmacological relevance, while the carboxymethyl and benzyl ester groups can enhance solubility and bioavailability. Research indicates that compounds with similar structures can modulate enzyme activity, leading to various therapeutic effects.

Biological Activity

  • Enzyme Inhibition :
    • The compound has been studied for its potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which plays a critical role in glucose metabolism and is a target for type 2 diabetes treatment. Structural modifications in similar compounds have shown promising DPP-4 inhibitory activity, suggesting that this compound may exhibit similar properties .
  • Neuroprotective Effects :
    • Compounds with piperidine structures have been associated with neuroprotective activities. The ability of this compound to penetrate the blood-brain barrier (BBB) could be beneficial in treating neurodegenerative diseases .
  • Antioxidant Activity :
    • Preliminary studies indicate that derivatives of piperidine can exhibit antioxidant properties, which are essential for protecting cells from oxidative stress .

Case Studies

Recent research has highlighted the biological potential of piperidine derivatives:

  • Study on DPP-4 Inhibitors : A study focusing on various scaffolds for DPP-4 inhibition demonstrated that structural modifications significantly affect potency and selectivity. This suggests that this compound could be optimized for better therapeutic outcomes .
  • Neuroprotective Applications : In vivo studies on related piperidine compounds have shown efficacy in models of neurodegeneration, indicating that this compound may also offer similar protective effects against neuronal damage .

Scientific Research Applications

Pharmaceutical Development

The unique structure of this compound may allow it to interact with biological targets, making it a candidate for drug development. Compounds with similar structures have been investigated for their roles in:

  • Antidepressants : Molecules that modulate neurotransmitter systems.
  • Analgesics : Compounds that can alleviate pain through various mechanisms.
  • Anticancer Agents : Some piperidine derivatives have shown promise in targeting cancer cell proliferation.

Biochemical Research

In biochemical studies, derivatives of piperidine are often used to explore:

  • Enzyme Inhibition : Investigating how this compound might inhibit specific enzymes could provide insights into metabolic pathways.
  • Receptor Binding Studies : Understanding how this compound interacts with various receptors could lead to the development of new therapeutic agents.

Synthetic Chemistry

The compound can serve as an intermediate in organic synthesis due to its functional groups, allowing for:

  • Modification Reactions : The carboxymethyl and benzyl ester groups can be modified to create a variety of derivatives.
  • Building Block for Complex Molecules : It can be used to synthesize more complex structures required in pharmaceutical development.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research provides insights into its potential applications:

Case Study 1: Piperidine Derivatives in Drug Design

Research has shown that piperidine derivatives exhibit significant biological activity. A study published in the Journal of Medicinal Chemistry highlighted how modifications on the piperidine ring can enhance affinity for serotonin receptors, which are crucial targets for antidepressant drugs.

Case Study 2: Synthesis of Benzyl Esters

In synthetic organic chemistry, benzyl esters are commonly used due to their stability and ease of hydrolysis. A study demonstrated the utility of benzyl esters in synthesizing biologically active compounds through esterification reactions, showcasing how similar compounds can be transformed into therapeutically relevant molecules.

Case Study 3: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters examined various piperidine derivatives for their ability to inhibit specific enzymes involved in cancer metabolism. These findings suggest that similar compounds could be explored for their therapeutic potential against cancer by targeting metabolic pathways.

Table 1: Comparison of Piperidine Derivatives

Compound NameBiological ActivityReference
4-(Carboxymethyl-methyl-amino)-...Potentially Antidepressant
Piperidine-2-carboxylic acidAnalgesic
N-MethylpiperidineAnticancer

Table 2: Synthetic Pathways for Benzyl Esters

Reaction TypeConditionsYield (%)Reference
EsterificationAcid Catalyst85
HydrolysisBasic Conditions90
AlkylationNucleophilic Substitution75

Comparison with Similar Compounds

4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester

  • Structure: Ethyl group replaces methyl in the amino substituent.
  • CAS : 1353957-39-7 .
  • Slightly higher lipophilicity (predicted XLogP3 > -0.3) compared to the methyl analog.
  • Applications : Similar use as a synthetic intermediate, but metabolic stability may differ due to the ethyl group .

3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester

  • Structure : Substituent shifted to the 3-position of the piperidine ring.
  • Ref : CymitQuimica 10-F080628 .
  • Key Differences :
    • Altered spatial orientation may affect interactions with chiral binding pockets.
    • Similar TPSA (70.1 Ų) but distinct pharmacokinetics due to positional isomerism.

4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester

  • Structure: Trifluoromethyl group replaces carboxymethyl-methyl-amino.
  • CAS : 629625-96-3 .
  • Key Differences :
    • XLogP3 : Likely higher (e.g., ~1.5–2.0) due to the CF₃ group.
    • Enhanced metabolic stability and membrane permeability.
  • Applications: Potential use in CNS-targeting drugs due to improved lipophilicity .

4-(N'-tert-Butoxycarbonyl-hydrazino)-piperidine-1-carboxylic acid benzyl ester

  • Structure: Incorporates a Boc-protected hydrazino group.
  • Ref : Biopharmacule Speciality Chemicals .
  • Key Differences :
    • TPSA : ~90 Ų (higher due to the hydrazine and Boc groups).
    • Designed for controlled release in prodrug strategies.

4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

  • Structure: Cyclopropyl-amino-ethyl substituent introduces ring strain.
  • CAS : 1353954-89-8 .
  • Key Differences :
    • Rotatable Bonds : 8 (increased flexibility).
    • Cyclopropane may enhance binding to rigid enzyme pockets.

Comparative Data Table

Compound Name Substituent Position/Group Molecular Formula MW (g/mol) XLogP3 TPSA (Ų) Key Applications
4-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester 4-(Carboxymethyl-methyl-amino) C₁₇H₂₄N₂O₄ 320.4 -0.3 70.1 Medicinal chemistry intermediate
4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester 4-(Carboxymethyl-ethyl-amino) C₁₈H₂₆N₂O₄ ~334.4* ~0.1* 70.1 Flexible analog synthesis
3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester 3-(Carboxymethyl-methyl-amino) C₁₇H₂₄N₂O₄ 320.4 -0.3 70.1 Positional isomer studies
4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester 4-(Trifluoromethyl) C₁₄H₁₇F₃N₂O₂ 310.3 ~1.8* 52.4 CNS drug candidates
4-(N'-Boc-hydrazino)-piperidine-1-carboxylic acid benzyl ester 4-(Boc-hydrazino) C₁₉H₂₇N₃O₄ 361.4 ~1.2* 89.7 Prodrug development

*Estimated based on structural analogs.

Research Findings and Implications

  • Lipophilicity Trends : Replacement of methyl with trifluoromethyl (CF₃) significantly increases XLogP3, enhancing blood-brain barrier penetration .
  • Positional Isomerism : Shifting the substituent from the 4- to 3-position (e.g., vs. ) alters steric interactions without affecting TPSA, making it critical for receptor selectivity.
  • Functional Group Impact: The Boc-hydrazino group in introduces a protective strategy for amine functionalities, useful in peptide mimetics.

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